molecular formula C6H5Cl4N B3034696 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride CAS No. 2089320-14-7

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride

Cat. No. B3034696
CAS RN: 2089320-14-7
M. Wt: 232.9
InChI Key: FRGXGZQKNDPXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H5Cl4N . It has a molecular weight of 232.91 .


Synthesis Analysis

The synthesis of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride involves the reaction of 2-methylpyridine and carbon tetrachloride. The mixture is heated with anhydrous sodium carbonate. Chlorine gas is introduced into the mixture under light irradiation when the temperature reaches 58-60°C. The reaction endpoint is controlled by gas chromatography. The product is obtained after desolvation and distillation, followed by salification with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with two chlorine atoms and a chloromethyl group attached to it .


Chemical Reactions Analysis

The compound can undergo reactions with other chemicals to form new compounds. For instance, it can react with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride include its molecular weight (232.91), molecular formula (C6H5Cl4N), and its structure .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and cancer. It may cause an allergic skin reaction .

properties

IUPAC Name

3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXGZQKNDPXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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